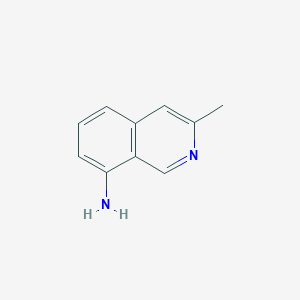








|
REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[C:8]2[C:3]=1[CH:4]=[C:5]([CH3:15])[N:6]=[CH:7]2.O.NN>C(O)C.[Pd]>[NH2:12][C:9]1[CH:10]=[CH:11][CH:2]=[C:3]2[C:8]=1[CH:7]=[N:6][C:5]([CH3:15])=[CH:4]2 |f:1.2|
|


|
Name
|
|
|
Quantity
|
10.8 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C2C=C(N=CC2=C(C=C1)[N+](=O)[O-])C
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|


|
Type
|
CUSTOM
|
|
Details
|
The suspension is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
whilst heating to the reflux temperature under a nitrogen atmosphere
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is then heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for a further 2 hours
|
|
Duration
|
2 h
|
|
Type
|
FILTRATION
|
|
Details
|
The suspension is filtered hot through diatomaceous silica
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at 40° C
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue is dissolved in 0.5 N aqueous hydrochloric acid (200 cc)
|
|
Type
|
EXTRACTION
|
|
Details
|
the resulting solution is extracted with methylene chloride (2×50 cc)
|
|
Type
|
ADDITION
|
|
Details
|
by addition of sodium hydroxide
|
|
Type
|
EXTRACTION
|
|
Details
|
is extracted with methylene chloride (3×150 cc)
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulphate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at 40° C.
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=CC=C2C=C(N=CC12)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 68.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |